molecular formula C10H15FN2 B1462586 2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 1153197-61-5

2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline

Cat. No.: B1462586
CAS No.: 1153197-61-5
M. Wt: 182.24 g/mol
InChI Key: LENJQNDVSWDZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline is a chemical compound with the molecular formula C10H15FN2 . It has a molecular weight of 182.24 g/mol . This compound is intended for research use only and is not meant for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15FN2/c1-3-13(2)7-8-6-9(11)4-5-10(8)12/h4-6H,3,7,12H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 182.24 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Crystal Structure Analysis

  • 9-Ethyl-2-aminopurine, a compound related to 2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline, was used in the study of crystal structures. It forms a 1:1 complex with l-methyl-5-fluorouracil, which has implications in understanding the base-pairing configurations in DNA (Sobell, 1966).

Synthetic Chemistry

  • The compound has been used in the synthesis of new racemic α-aminoglycinate derivatives (El Houssine et al., 2010).
  • It's also involved in the synthesis of compounds like tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in biologically active compounds (Zhao et al., 2017).

Biological Studies

  • The molecule has been part of studies for antibacterial agents, specifically in the synthesis of pyridonecarboxylic acids (Egawa et al., 1984).
  • It's also used in the creation of phosphonate compounds, which have implications in enzyme inhibition, antibacterial, antitumor, and antiviral activities (Ouahrouch et al., 2014).

Spectroscopy and Analysis

Drug Synthesis

  • While excluding direct drug use and dosage information, it's notable that related compounds have been synthesized for potential medicinal applications, like in anticancer drug synthesis (Parthiban et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline was not found in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn and contact with eyes, skin, or clothing should be avoided .

Properties

IUPAC Name

2-[[ethyl(methyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2/c1-3-13(2)7-8-6-9(11)4-5-10(8)12/h4-6H,3,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENJQNDVSWDZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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